![molecular formula C15H16FN5O4S2 B3408864 Ethyl 2-{2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}acetate CAS No. 886936-36-3](/img/structure/B3408864.png)
Ethyl 2-{2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}acetate
Overview
Description
Ethyl 2-{2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}acetate is a useful research compound. Its molecular formula is C15H16FN5O4S2 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Given its potential biological activities mentioned above , it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels.
Biological Activity
Ethyl 2-{2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}acetate is a complex compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 413.5 g/mol. It features a 1,3,4-thiadiazole moiety, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C15H16FN5O4S2 |
Molecular Weight | 413.5 g/mol |
Purity | 95% |
IUPAC Name | This compound |
Biological Activity
The biological activity of thiadiazole derivatives has been extensively studied. Compounds containing the 1,3,4-thiadiazole ring are recognized for their antibacterial , antifungal , antiviral , and anti-inflammatory properties . Specifically, derivatives of the 2-amino-1,3,4-thiadiazole moiety have shown promising results in various assays.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties against HIV. For instance, related thiadiazole derivatives have demonstrated in vitro inhibitory activity against HIV strains with EC50 values ranging from 0.96 to 2.92 μg/mL . The SAR studies suggest that modifications in the acetamide moiety enhance antiviral potency.
Anticancer Potential
Preliminary studies have indicated that thiadiazole derivatives can inhibit cancer cell proliferation. For example, compounds with structural similarities to the target compound have shown antiproliferative effects against various human cancer cell lines including MCF-7 (breast cancer) and HepG-2 (hepatocellular carcinoma) . The mechanism of action is believed to involve interference with cellular signaling pathways critical for tumor growth.
Case Studies
- Antiviral Efficacy : A study highlighted the efficacy of a thiadiazole derivative in inhibiting HIV replication in MT-4 cell cultures, suggesting that structural features of the thiadiazole ring contribute to its antiviral activity .
- Antitumor Activity : Another investigation into a series of thiadiazole derivatives revealed significant cytotoxicity against HeLa cells (cervical cancer), indicating potential for further development as anticancer agents .
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5O4S2/c1-2-25-12(23)7-17-11(22)8-26-15-21-20-14(27-15)19-13(24)18-10-5-3-9(16)4-6-10/h3-6H,2,7-8H2,1H3,(H,17,22)(H2,18,19,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGCELJPZAURAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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